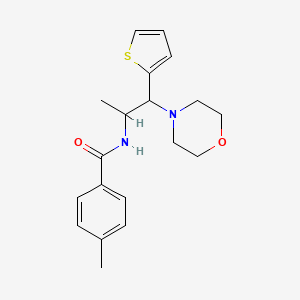![molecular formula C27H26Cl2N2O5 B2404304 diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate CAS No. 339028-63-6](/img/structure/B2404304.png)
diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1,3-diethyl 2-[({4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-pyrrol-3-yl}amino)methylidene]propanedioate , is a complex organic molecule with the molecular formula C27H26Cl2N2O5 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including benzoyl, dichlorobenzyl, methyl, pyrrol, amino, methylene, and malonate groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but these details are not available in the retrieved sources.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 609.2±55.0 °C and a predicted density of 1.26±0.1 g/cm3 . Its pKa is predicted to be -1.46±0.70 .Aplicaciones Científicas De Investigación
Chemical Interactions and Derivative Formation
Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate, a complex chemical compound, is involved in various chemical interactions and the formation of derivatives. For instance, it's involved in the formation of β-hydrazides of malonic acids, their decarboxylated products, and dihydrazides as main products in low yields. Its derivatives resist pyrazolidinedione formation and exhibit different reactivity patterns based on structural modifications, such as the presence of benzoyl or phenylamino groups (Woodruff & Polya, 1975).
Supramolecular Assembly and Non-Covalent Interactions
The compound also plays a role in the study of supramolecular assemblies. Derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) show co-planar molecular structures and strong intramolecular N–H⋯O hydrogen bonding, forming graph-set motifs and chelate rings. These structures demonstrate the significance of non-covalent interactions, such as hydrogen bonding and Cl⋯Cl interactions, in the stability and formation of supramolecular assemblies (Shaik et al., 2019).
Formation of Heterocyclic Compounds
Moreover, this compound is crucial in synthesizing heterocyclic compounds. For instance, its reactions with various active methylene compounds under specific conditions lead to the formation of heterocyclic derivatives. These reactions demonstrate the compound's reactivity and its potential application in synthesizing complex molecular structures, offering insights into the mechanisms of cyclization and molecular interaction (La-ongthong et al., 2022).
Synthetic Applications in Organic Chemistry
The compound's synthetic utility is further demonstrated in various organic reactions. For instance, it is used in the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, highlighting its role in synthesizing pharmacologically relevant compounds and its potential in the field of medicinal chemistry (Wang, Fawwaz, & Heertum, 1995).
Propiedades
IUPAC Name |
diethyl 2-[[[4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-5-methylpyrrol-3-yl]amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26Cl2N2O5/c1-4-35-26(33)21(27(34)36-5-2)14-30-23-16-31(15-19-11-12-20(28)13-22(19)29)17(3)24(23)25(32)18-9-7-6-8-10-18/h6-14,16,30H,4-5,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTMHJOPVJWQGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)CC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

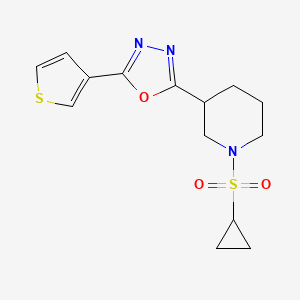

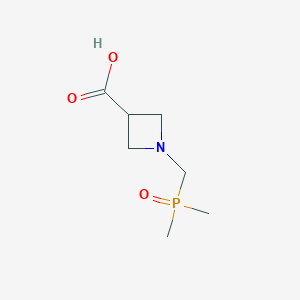
![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)
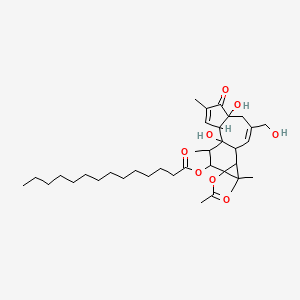

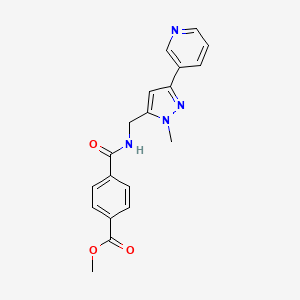
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2404233.png)
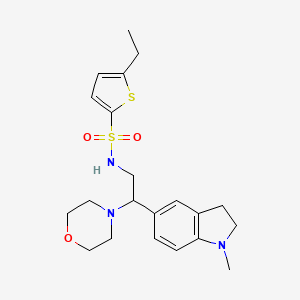
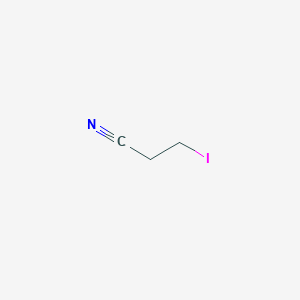
![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2404238.png)

![3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404242.png)
